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Benzamide, N-(hydroxyphenylmethyl)-

Cat. No.: B15458608
CAS No.: 61856-33-5
M. Wt: 227.26 g/mol
InChI Key: NNZXNCWCKPWZNT-UHFFFAOYSA-N
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Description

Contextual Significance of Benzamide (B126) Derivatives in Chemical Science

Benzamide and its derivatives are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. This structural motif is of paramount importance in medicinal chemistry and materials science due to its ability to form stable and specific interactions with biological targets and to self-assemble into well-ordered structures. The amide bond is a key feature in peptides and proteins, and its presence in synthetic molecules often confers favorable biological properties.

Benzamide derivatives have been extensively investigated and developed for a wide range of therapeutic applications. They are known to exhibit a broad spectrum of biological activities, including acting as inhibitors of crucial enzymes like histone deacetylases (HDACs), which are important targets in cancer therapy. nih.govresearchgate.net Furthermore, various benzamide derivatives have been designed as potent antagonists for receptors such as the smoothened receptor, which is implicated in the Hedgehog signaling pathway and related cancers. researchgate.net Other notable applications include their use as butyrylcholinesterase inhibitors for potential treatment in advanced Alzheimer's disease, and as tubulin inhibitors that target the colchicine (B1669291) binding site in cancer cells. nih.govprepchem.com Their versatility also extends to acting as antimicrobial agents. nih.gov

Historical Development of Research on N-(hydroxyphenylmethyl)-Benzamide and Related Structural Motifs

The synthesis of simple benzamide derivatives dates back to early organic chemistry. For instance, the preparation of N-(hydroxymethyl)benzamide from benzamide and formaldehyde (B43269) was described as early as 1930. researchgate.net Research into N-substituted benzamides gained momentum as their diverse biological activities became apparent. The synthesis of various N-(hydroxyphenyl)benzamide derivatives has been a subject of study, often involving the condensation of a substituted aniline (B41778) with benzoyl chloride or its derivatives. researchgate.net

The study of the solid-state structures of benzamide derivatives has also been a significant area of research. For example, the crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide was determined to understand the influence of substituents on the molecular conformation and intermolecular interactions, such as hydrogen bonding. prepchem.comnih.gov These studies have revealed that the central amide fragment in such molecules is often nearly planar and that intramolecular and intermolecular hydrogen bonds play a crucial role in their crystal packing. prepchem.comnih.gov A notable development in the structural analysis of related motifs is the identification and characterization of polymorphism in N-[2-(hydroxymethyl)phenyl]benzamide, a positional isomer of the title compound. nih.gov This research highlighted how subtle changes in molecular conformation and crystal packing, driven by different arrangements of hydrogen bonds and π-π stacking interactions, can lead to different crystalline forms. nih.gov

Current Research Frontiers and Unexplored Potential of the N-(hydroxyphenylmethyl)-Benzamide Scaffold

Current research on benzamide derivatives continues to be a vibrant field, with a focus on discovering novel therapeutic agents and functional materials. One of the key frontiers is the development of highly selective enzyme inhibitors. For example, recent efforts have been directed towards designing benzamide derivatives that can act as potent and selective inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a promising target in cancer therapy. google.com

The N-(hydroxyphenylmethyl)-benzamide scaffold, with its potential for forming multiple hydrogen bonds and engaging in π-stacking interactions, holds considerable unexplored potential. While much of the detailed biological evaluation has been on its isomers and other substituted derivatives, the specific substitution pattern of N-(hydroxyphenylmethyl)-benzamide offers unique stereochemical and electronic properties that could be exploited. For instance, the hydroxyl group on the benzylic carbon introduces a chiral center, opening up possibilities for the development of stereoselective drugs.

The ability of the N-phenylbenzamide group to influence polymorphism suggests that the N-(hydroxyphenylmethyl)-benzamide scaffold could be a valuable building block in materials science for the rational design of crystalline materials with desired physical properties. nih.gov The interplay of the hydroxyl group and the amide linkage provides a rich platform for tuning intermolecular interactions to control crystal packing and, consequently, material properties. Further exploration into the synthesis of its enantiomerically pure forms and a more in-depth biological screening against a wider range of targets could unveil novel applications.

Overview of Interdisciplinary Research Applications for Benzamide, N-(hydroxyphenylmethyl)-

The benzamide scaffold, in general, has found applications across multiple scientific disciplines. In medicinal chemistry, as previously mentioned, it is a key pharmacophore in the development of drugs for a multitude of diseases. nih.govresearchgate.netresearchgate.net

Beyond medicine, the structural features of benzamide derivatives make them suitable for applications in materials science. The directed hydrogen bonding and π-π stacking capabilities of the N-(hydroxyphenylmethyl)-benzamide motif, for instance, could be harnessed in the field of crystal engineering to create novel supramolecular assemblies and functional organic materials. The study of polymorphism in a closely related isomer underscores the potential for this scaffold to form different crystal structures with distinct properties, which is a critical aspect of materials design. nih.gov Furthermore, the general class of benzamides is used in the development of polymers. The inherent chirality of N-(hydroxyphenylmethyl)-benzamide also suggests potential applications in asymmetric catalysis or as chiral resolving agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2 B15458608 Benzamide, N-(hydroxyphenylmethyl)- CAS No. 61856-33-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61856-33-5

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-[hydroxy(phenyl)methyl]benzamide

InChI

InChI=1S/C14H13NO2/c16-13(11-7-3-1-4-8-11)15-14(17)12-9-5-2-6-10-12/h1-10,13,16H,(H,15,17)

InChI Key

NNZXNCWCKPWZNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(NC(=O)C2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Hydroxyphenylmethyl Benzamide Derivatives

Established Synthetic Pathways for Benzamide (B126), N-(hydroxyphenylmethyl)-

Traditional synthetic routes provide the foundational chemistry for constructing N-(hydroxyphenylmethyl)-benzamide derivatives. These methods, including amidation, Mannich-type condensations, and specific rearrangements, are well-documented and widely employed.

Amidation Reactions and Derivative Synthesis

The formation of the amide bond is the most direct and fundamental approach to synthesizing benzamide derivatives. This typically involves the condensation reaction between a carboxylic acid derivative and an amine. For the synthesis of N-(hydroxyphenylmethyl)-benzamides, this can be achieved by reacting a substituted benzoic acid with an appropriate aminophenylmethanol derivative.

A common method involves activating the carboxylic acid, for instance, by converting it into a more reactive acyl chloride. nanobioletters.com For example, para-hydroxybenzoic acid can be treated with thionyl chloride to generate the corresponding acid chloride. This intermediate is then reacted with a substituted amine in a suitable solvent like anhydrous dichloromethane (B109758) (CH2Cl2) to yield the N-substituted benzamide. nanobioletters.com A general procedure for this type of amidation involves adding the amine dropwise to the acid chloride solution at 0°C and then stirring the mixture at room temperature for several hours. nanobioletters.com

Alternatively, direct condensation of an amine with a carboxylic acid can be facilitated by coupling agents. N,N'-dicyclohexylcarbodiimide (DCC) is a classic reagent used for this purpose. mdpi.com In a typical protocol, the hydroxycinnamic acid (as a proxy for benzoic acid derivatives) is reacted with DCC in acetone (B3395972), followed by the addition of the amine to form the amide bond. mdpi.com Other carbodiimides, such as the water-soluble N,N′-diisopropylcarbodiimide (DIC), have also been explored to create more environmentally friendly protocols, though solubility issues can sometimes arise. mdpi.com

The synthesis of N-(3-hydroxyphenyl)benzamide, a closely related structure, was accomplished through the condensation of 3-hydroxyaniline with benzoyl chloride in an aqueous medium. researchgate.net This parent molecule can then be further functionalized, for example, through O-alkylation by reacting it with various alkyl halides in the presence of a base like sodium ethoxide. researchgate.net

Table 1: Examples of Amidation Reaction Conditions for Benzamide Synthesis

Carboxylic Acid Derivative Amine Derivative Coupling Agent/Method Solvent Product Type Reference
Benzoic acid Substituted amines Thionyl chloride (to form acid chloride) Anhydrous CH2Cl2 N-substituted benzamides nanobioletters.com
3-Hydroxyaniline Benzoyl chloride Direct condensation Aqueous medium N-(3-hydroxyphenyl)benzamide researchgate.net
Hydroxycinnamic acids Various amines N,N′-dicyclohexylcarbodiimide (DCC) Acetone Phenol (B47542) amides mdpi.com
Benzoic acids Amines N,N′-diisopropylcarbodiimide (DIC) Water Amides mdpi.com

Mannich-Type Condensation Approaches

The Mannich reaction is a three-component condensation that provides a powerful tool for the aminoalkylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing group. byjus.com The reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and a carbon-based acid. wikipedia.org The core of the reaction is the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the enol form of the carbonyl compound or another nucleophile. byjus.comwikipedia.org

In the context of synthesizing derivatives related to N-(hydroxyphenylmethyl)-benzamide, a modified Mannich reaction can be employed using a phenol or a nitrogen-containing analogue like 8-hydroxyquinoline (B1678124) as the compound with the active hydrogen. nih.gov This approach allows for the introduction of an aminoalkyl group onto the phenolic ring. For instance, an eco-friendly Mannich-type condensation-cyclization has been used to synthesize 1,3-benzoxazine derivatives by reacting phenols with formaldehyde (B43269) and primary amines in water at ambient temperature. researchgate.net These benzoxazine (B1645224) structures are closely related to the target scaffold and can serve as precursors.

The general mechanism involves two main stages:

Iminium Ion Formation : The amine reacts with the aldehyde (e.g., formaldehyde) to form an iminium ion intermediate. byjus.com

Electrophilic Attack : The compound with the active hydrogen (e.g., a phenol) attacks the iminium ion, leading to the formation of the C-C bond and the final aminoalkylated product, known as a Mannich base. byjus.comwikipedia.org

This strategy is particularly valuable in biosynthetic pathways, especially for alkaloids, and its versatility has led to its use in preparing a wide range of pharmacologically active molecules. nih.govorganic-chemistry.org

Rearrangement-Based Syntheses (e.g., Wittig Rearrangement Derivatives)

The mdpi.comacs.org-Wittig rearrangement offers a sophisticated, indirect method for C-C bond formation, yielding secondary or tertiary alcohols from ethers under strongly basic conditions. mdpi.comorganic-chemistry.org This reaction has been effectively applied to the synthesis of diarylmethanols, which are the core structure of N-(hydroxyphenylmethyl)-benzamide derivatives. The rearrangement proceeds via a radical dissociation-recombination mechanism within a solvent cage. organic-chemistry.org

In a significant development, the N-butylcarboxamide group (-CONHBu) was identified as a powerful directing group that promotes the mdpi.comacs.org-Wittig rearrangement of aryl benzyl (B1604629) ethers. acs.org This allows for a two-step synthesis of isomerically pure substituted diarylmethanols starting from simple hydroxybenzoic acid derivatives. acs.org The process involves:

Ether Formation : O-alkylation of a hydroxy-N-butylbenzamide with a benzyl halide.

Wittig Rearrangement : Treatment of the resulting benzyloxy-N-butylbenzamide with a strong base, such as n-butyllithium (n-BuLi), in THF. mdpi.commdpi.com

This rearrangement has been successfully applied to ortho-, meta-, and para-substituted benzyloxy-N-butylbenzamides. acs.org While the diarylmethanol products from the meta- and para-isomers are generally stable, the products derived from 2-benzyloxy-N-butylbenzamides can undergo spontaneous cyclization to form 3-arylphthalides. mdpi.comresearchgate.net

Table 2: mdpi.comacs.org-Wittig Rearrangement of Substituted 2-Benzyloxy-N-butylbenzamides

Benzyl Ether Substituent Rearrangement Product Subsequent Product Reference
Methyl Secondary alcohol Phthalide acs.org
Methoxy Secondary alcohol Phthalide acs.org
Fluoro Secondary alcohol Phthalide and Anthraquinone acs.org
2-Thienylmethoxy Secondary alcohol (not isolated) Phthalide mdpi.com

Reactions Involving Benzotriazole (B28993) Intermediates

Benzotriazole is a highly versatile heterocyclic compound that serves as an excellent synthetic auxiliary in organic chemistry. gsconlinepress.com Its derivatives, particularly N-acylbenzotriazoles, are stable, crystalline solids that can act as effective acylating agents. The benzotriazolyl group functions as a superior leaving group, facilitating reactions under mild conditions.

In the synthesis of complex heterocyclic systems, N-acylbenzotriazoles serve as key intermediates. For example, N-(2-aminobenzoyl)benzotriazoles have been utilized to synthesize substituted quinolines and quinazolinones. nih.gov This highlights the potential of using benzotriazole as a mediator in the formation of amide bonds. A general strategy would involve the reaction of a carboxylic acid with benzotriazole to form an N-acylbenzotriazole, which then reacts with an amine, such as an aminophenylmethanol, to yield the desired N-(hydroxyphenylmethyl)-benzamide.

The synthesis of benzotriazole derivatives themselves can be achieved through methods like the cyclocondensation of o-phenylenediamines with sodium nitrite (B80452) in acetic acid. gsconlinepress.com The resulting N-acyl or N-aroyl benzotriazoles are prepared by reacting the corresponding acylated o-phenylenediamine (B120857) with nitrous acid, a method that often provides high yields. gsconlinepress.com The stability and reactivity of these intermediates make them valuable tools for constructing complex amide-containing molecules. nih.gov

Novel and Catalytic Synthetic Strategies

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of benzamide scaffolds, transition metal catalysis has become a particularly powerful approach.

Transition Metal-Catalyzed (e.g., Iron, Copper, Palladium) Approaches to Benzamide Scaffolds

Transition metal-catalyzed reactions have revolutionized the formation of C-N bonds, providing efficient pathways that often operate under milder conditions than traditional methods. vivekanandcollege.ac.in Metals such as palladium, copper, and gold are frequently used to catalyze amidation and cross-coupling reactions.

One notable strategy is the direct conversion of amides to other functional groups, which historically required harsh organometallic reagents. nih.gov While some modern methods achieve this transformation without transition metals, catalytic systems are often more general. For instance, nickel catalysis has been used for the esterification of amides, showcasing the power of transition metals in activating the typically unreactive amide bond. nih.gov

For the direct synthesis of amides, a bifunctional Au/DNA catalyst has been developed for the reaction of alcohols and azides, providing an efficient route to N-substituted benzamides. rsc.org In these systems, the catalyst is prepared by binding a metal salt (e.g., KAuCl4) to DNA, followed by reduction with sodium borohydride. rsc.org

Furthermore, transition metal-catalyzed electrophilic amination using reagents like O-benzoylhydroxylamines has emerged as a key strategy for C-N bond formation. vivekanandcollege.ac.in These reactions benefit from the ability of the metal to mediate the coupling process, opening new avenues for synthesizing complex nitrogen-containing molecules. Palladium on carbon (Pd/C) is also commonly used in the final steps of a synthesis, for example, in catalytic hydrogenation for the deprotection of benzyl groups to yield free hydroxyl functionalities on the benzamide derivative. nih.gov

Visible-Light-Mediated Synthesis of N-Monoalkylated Benzamides

The formation of N-alkylated benzamides is a cornerstone of organic synthesis. Traditional methods often require harsh conditions or the use of toxic alkylating agents. In a significant advancement towards greener and milder synthetic protocols, visible-light-mediated photoredox catalysis has emerged as a powerful tool. A notable example is the synthesis of N-monoalkylated benzamides from readily available benzamides and benzyl alcohols.

This method utilizes Eosin Y as a photocatalyst to facilitate the C–N coupling reaction. researchgate.net The process is initiated by the visible-light-induced excitation of Eosin Y. This excited state catalyst then engages in an electron transfer process, leading to the formation of radical intermediates from the alcohol. These intermediates subsequently react with the benzamide to form the desired N-monoalkylated product. The reaction proceeds smoothly for a wide range of substituted benzamides and benzyl alcohols, affording the products in good to excellent yields. researchgate.net This approach is not only efficient but also aligns with the principles of green chemistry by using a metal-free organic dye as the catalyst and having a broad substrate scope. researchgate.net

A key advantage of this methodology is its operational simplicity and the use of a low-cost, readily available catalyst. researchgate.net The reaction conditions are mild, typically involving irradiation with visible light at room temperature. This photoredox-catalyzed approach represents a significant improvement over classical methods, which often necessitate high temperatures and the use of stoichiometric, and sometimes hazardous, reagents.

Direct Electrophilic Aromatic Substitution for Benzamide Formation

The direct introduction of a carboxamide group onto an aromatic ring via electrophilic aromatic substitution presents a more atom-economical approach compared to traditional multi-step sequences. A noteworthy development in this area is the use of cyanoguanidine as a reagent for the direct Friedel-Crafts carboxamidation of arenes. stackexchange.com This method allows for the direct conversion of arenes into their corresponding primary benzamide derivatives. stackexchange.com

The reaction is most effective in the presence of a Brønsted superacid, such as trifluoromethanesulfonic acid (CF3SO3H). stackexchange.com The superacid is believed to protonate the cyanoguanidine, generating a highly reactive superelectrophilic intermediate. stackexchange.com Theoretical calculations suggest that the most stable diprotonated species involves protonation at both the guanidine (B92328) and cyano nitrogen atoms. stackexchange.com This superelectrophile is then capable of attacking the aromatic ring of the arene, leading to the formation of the benzamide product after workup.

This method has been successfully applied to a variety of arenes, including alkyl-substituted benzenes, which are generally converted to the corresponding amides in good yields. stackexchange.com In the case of monosubstituted benzenes, the reaction typically shows a preference for the formation of the para regioisomer. stackexchange.com The use of an inexpensive and readily available commodity chemical like cyanoguanidine makes this a potentially valuable method for the large-scale synthesis of benzamides. stackexchange.com

Chemical Reactivity and Transformation Studies

Understanding the chemical reactivity of the N-(hydroxyphenylmethyl)-benzamide moiety is crucial for its application and for the design of new derivatives. The presence of multiple reactive sites, including the benzylic hydroxyl group, the amide linkage, and the two aromatic rings, allows for a rich and diverse range of chemical transformations.

Mechanistic Investigations of Aqueous pH-Dependent Reactions

The stability and reactivity of N-(hydroxyphenylmethyl)-benzamide derivatives in aqueous solution are highly dependent on the pH. Mechanistic studies have revealed that these compounds can undergo reaction through distinct pathways depending on the acidity or basicity of the medium. nih.gov

Detailed kinetic studies on a series of N-(hydroxybenzyl)benzamide derivatives in aqueous solutions at 25°C have identified three primary reaction mechanisms that are kinetically dominant at different pH ranges: nih.gov

Specific-Base-Catalyzed Mechanism (E1cB-like): Under basic and neutral pH conditions, the reaction proceeds via a specific-base-catalyzed elimination mechanism. This pathway involves the deprotonation of the hydroxyl group to form an alkoxide intermediate, which then undergoes elimination to form an N-acyliminium ion, followed by hydrolysis. nih.gov

Acid-Catalyzed Mechanism: At lower pH values, an acid-catalyzed mechanism becomes dominant. This involves the protonation of the hydroxyl group, converting it into a better leaving group (water), which facilitates the formation of the N-acyliminium ion. nih.gov

Water Reaction: At intermediate pH values, where neither the hydroxide-dependent nor the acid-catalyzed pathway is predominant, a water-mediated reaction has been proposed. nih.gov

Interestingly, for the N-(hydroxybenzyl)benzamide derivatives studied, the nature of the substituent on the amide's aromatic ring did not lead to a change in the fundamental mechanism between pH 0 and 14, a contrast to what has been observed for simpler N-(hydroxymethyl)benzamide compounds. nih.gov The rates of these reactions are influenced by the electronic nature of the substituents on the benzamide ring, with electron-withdrawing groups generally affecting the pKa of the hydroxyl group and the rates of the different mechanistic pathways. nih.gov

Table 1: pH-Dependent Reaction Mechanisms of N-(hydroxybenzyl)benzamide Derivatives

pH RangeDominant MechanismKey Steps
Basic to NeutralSpecific-Base-Catalyzed (E1cB-like)Deprotonation of the hydroxyl group followed by elimination.
AcidicAcid-CatalyzedProtonation of the hydroxyl group, followed by loss of water.
IntermediateWater ReactionA proposed mechanism where water acts as the nucleophile/base.

Oxidative and Reductive Transformations of the N-(hydroxyphenylmethyl)-Benzamide Moiety

The N-(hydroxyphenylmethyl)-benzamide scaffold contains functional groups that are susceptible to both oxidation and reduction. The benzylic hydroxyl group is a primary site for oxidative transformations. Metabolic studies on related N-methylbenzamides have shown that they can be oxidized to N-(hydroxymethyl) compounds. nih.gov This N-hydroxymethyl metabolite can be further oxidized to an N-formylbenzamide. nih.gov By analogy, the N-(hydroxyphenylmethyl)-benzamide moiety could potentially be oxidized at the benzylic carbon. This could lead to the formation of an N-benzoyl-N-phenylformamide derivative or, under more vigorous conditions, cleavage of the C-N bond.

The stability of such oxidized intermediates can be influenced by substitution on the nitrogen atom. For instance, N-(hydroxymethyl)-N-methylbenzamide was found to be less stable than N-(hydroxymethyl)-benzamide under alkaline conditions and more prone to degradation to formaldehyde. nih.gov This suggests that the presence of a phenyl group on the nitrogen, as in the title compound, would influence the stability and subsequent transformations of the oxidized product.

Reductive transformations of the N-(hydroxyphenylmethyl)-benzamide moiety could target the amide carbonyl group or the aromatic rings. The reduction of the amide carbonyl to an amine is a common transformation in organic synthesis, typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). This would convert the N-(hydroxyphenylmethyl)-benzamide into the corresponding secondary amine. The aromatic rings can also be reduced under catalytic hydrogenation conditions, although this typically requires high pressures and temperatures. The specific conditions required for these transformations would depend on the other functional groups present in the molecule.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The two aromatic rings of N-(hydroxyphenylmethyl)-benzamide are potential sites for electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the molecule. The outcome of these reactions is directed by the existing substituents on each ring.

Electrophilic Aromatic Substitution:

On the Phenyl Ring Attached to the Benzylic Carbon: The hydroxyl group is a strongly activating, ortho, para-directing group. Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation would be expected to occur primarily at the positions ortho and para to the hydroxyl group.

On the Phenyl Ring of the Benzamide Moiety: The amide group (-NHC(=O)R) is an activating, ortho, para-directing group, while the carbonyl part (-C(=O)NHR) is a deactivating, meta-directing group. In the case of N-phenylbenzamide, nitration occurs preferentially at the para position of the N-phenyl ring, as the -NH- group is the more activating of the two parts of the amide linkage. stackexchange.com Thus, for N-(hydroxyphenylmethyl)-benzamide, the benzoyl ring would be deactivated towards electrophilic attack due to the electron-withdrawing nature of the carbonyl group, and any substitution would be directed to the meta position.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. nih.gov For the N-(hydroxyphenylmethyl)-benzamide scaffold, SNA could be envisioned if one of the aromatic rings were substituted with a halogen and a strongly deactivating group, such as a nitro group, at an ortho or para position. nih.gov For instance, if the benzoyl ring contained a chlorine atom para to a nitro group, it could undergo nucleophilic substitution with a suitable nucleophile.

Derivatization Strategies for Enhancing Molecular Diversity

The functional groups present in N-(hydroxyphenylmethyl)-benzamide offer multiple handles for derivatization, enabling the synthesis of a diverse library of related compounds. Key strategies include modifications at the hydroxyl group, the amide nitrogen, and the aromatic rings.

Alkylation and Acylation of the Hydroxyl Group: The hydroxyl group can be readily alkylated or acylated to produce ethers and esters, respectively. For example, O-alkylation of N-(3-hydroxyphenyl)benzamide has been achieved by reacting it with various alkyl halides in the presence of a base. researchgate.net This allows for the introduction of a wide range of alkyl and substituted alkyl groups.

Modification of the Amide Linkage: While the amide bond itself is generally robust, the N-H proton can be deprotonated with a strong base and the resulting anion can be alkylated. However, a more common strategy for introducing diversity at this position is to synthesize analogues with different substituents on the nitrogen from the outset.

Functionalization of the Aromatic Rings: As discussed in the previous section, electrophilic substitution reactions can be used to introduce a variety of functional groups onto the aromatic rings. For instance, the introduction of halogens can serve as a prelude to further cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity. The synthesis of N-substituted benzamide derivatives with various substituents on the aromatic rings has been a common strategy in the development of new bioactive compounds. nih.govnanobioletters.com

Table 2: Derivatization Strategies for N-(hydroxyphenylmethyl)-Benzamide

Reaction SiteTransformationReagents and ConditionsResulting Functional Group
Hydroxyl GroupAlkylationAlkyl halide, Base (e.g., NaH) in DMFEther
Hydroxyl GroupAcylationAcyl chloride, Base (e.g., Pyridine) in THFEster
Aromatic RingsElectrophilic SubstitutionHalogenating agent (e.g., Br2, Cl2), Lewis AcidHalogenated derivative
HNO3/H2SO4Nitro derivative
Aromatic Rings (with leaving group)Nucleophilic SubstitutionNucleophile (e.g., R-OH, R-NH2), BaseSubstituted derivative

Optimization of Reaction Conditions and Process Development for N-(hydroxyphenylmethyl)-Benzamide Synthesis

The synthesis of N-(hydroxyphenylmethyl)-benzamide and its derivatives is subject to optimization of various reaction parameters to enhance yield, purity, and reaction efficiency. Process development focuses on key factors such as pH, solvent systems, and the choice of catalysts and coupling agents.

Influence of pH on Reaction Kinetics and Mechanism

The stability and rate of formation of N-(hydroxyphenylmethyl)-benzamide derivatives in aqueous solutions are highly dependent on the pH. Kinetic studies have revealed that the reaction can proceed through several distinct, pH-dependent mechanisms.

At lower pH values, an acid-catalyzed mechanism becomes kinetically dominant. researchgate.net Additionally, a water-reaction mechanism has been proposed for pH ranges where neither the hydroxide-dependent nor the acid-catalyzed pathways are predominant. researchgate.net

The acidity of the carbinolamide's hydroxyl group, represented by its pKa value, is a crucial parameter in the base-catalyzed pathway. Studies have determined the pKa of N-(hydroxymethyl)benzamide to be approximately 13.05 and that of N-(hydroxybenzyl)benzamide to be 12.86. amazonaws.com These values are not significantly affected by aromatic substituent groups on the benzamide portion of the molecule. amazonaws.com

Table 1: Effect of pH on the Reaction Mechanism for N-(hydroxybenzyl)benzamide Derivatives

pH RangeDominant Kinetic MechanismDescription
Basic (pH > 10)Specific-Base Catalyzed (E1cB-like)Involves deprotonation of the hydroxyl group followed by rate-limiting breakdown of the resulting alkoxide. researchgate.net
NeutralSpecific-Base Catalyzed (E1cB-like)The reaction proceeds via a similar mechanism to basic conditions, though at a slower rate. researchgate.net
Acidic (Low pH)Acid-CatalyzedThe reaction is catalyzed by acid, becoming the predominant pathway at lower pH values. researchgate.net
IntermediateWater-ReactionA postulated mechanism where water acts as the reactant in a pH range where other mechanisms are not dominant. researchgate.net

Optimization of Catalysts and Coupling Reagents

The formation of the amide bond is a critical step in the synthesis of benzamides. The optimization of this step often involves the selection of appropriate coupling agents and catalysts to facilitate the reaction between a carboxylic acid (or its derivative) and an amine.

In related benzamide syntheses, reagents such as N,N′-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) have been effectively used as a coupling and activating reagent combination, respectively. nih.gov This system facilitates the condensation of a carboxylic acid with an amine under mild conditions, typically at room temperature in a solvent like dichloromethane. nih.gov Another common method involves the use of EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in conjunction with HOBt. nih.gov

For syntheses involving hydrogenation steps, catalysts like Raney-Nickel are employed. For instance, the reduction of a nitro group to an amine in a precursor molecule has been achieved by hydrogenation with Raney-Nickel in solvents such as tetrahydrofuran (B95107) or dimethylformamide. google.com

More advanced catalytic systems have also been developed. A bifunctional Au/DNA catalyst has been shown to be effective for the amidation of alcohols and azides under mild conditions (50 °C) in the presence of a base like potassium hydroxide. rsc.org

Table 2: Selected Reagents and Catalysts in Benzamide Synthesis

Reagent/CatalystRoleTypical ReactionSolventReference
DIC / HOBtCoupling Agent / AdditiveAmide bond formationDichloromethane nih.gov
EDC / HOBtCoupling Agent / AdditiveAmide bond formationDichloromethane nih.gov
Raney-NickelHydrogenation CatalystNitro group reductionTetrahydrofuran google.com
Au/DNA / KOHAmidation Catalyst / BaseAmidation of alcoholsWater rsc.org

Solvent Selection and Alternative Synthetic Approaches

The choice of solvent is another key area for process optimization. While many syntheses are performed in organic solvents like dichloromethane nih.gov or tetrahydrofuran, google.comgoogle.com aqueous systems are also viable, particularly for studying reaction kinetics. researchgate.netamazonaws.com

A notable development in process efficiency is the use of solvent-free reaction conditions. A method for generating monoacylaminals, which can serve as precursors for carbinolamides like N-(hydroxyphenylmethyl)-benzamide, has been developed by heating the corresponding amide and aminal starting materials together without a solvent. This approach yields the product in a state that often requires no further purification beyond drying, offering significant environmental and economic advantages. researchgate.net

Advanced Spectroscopic and Structural Characterization Studies of N Hydroxyphenylmethyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. A comprehensive suite of NMR experiments provides detailed information from the atomic level, confirming the molecular framework and assessing sample purity.

High-Resolution 1H and 13C NMR for Structural Assignment and Purity Assessment

High-resolution one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are the initial, indispensable steps in the structural analysis of N-(hydroxyphenylmethyl)-benzamide. The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (positions on the spectrum), signal integrations (relative number of protons), and splitting patterns (J-coupling), which reveal neighboring protons. The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

For N-(hydroxyphenylmethyl)-benzamide, the structure contains two phenyl rings and several distinct functional groups, leading to a predictable pattern of signals. The aromatic regions of both spectra would show signals corresponding to the two different benzene (B151609) rings. The aliphatic region would feature signals for the methine (-CH) proton, the hydroxyl (-OH) proton, and the amide (N-H) proton.

The purity of the compound can be readily assessed from the ¹H NMR spectrum. The integration of signals should correspond to the number of protons in the proposed structure. The presence of any additional peaks would signify impurities, which can often be identified by their characteristic chemical shifts. pitt.edu For instance, common residual solvents from synthesis or purification, such as acetone (B3395972) or ethyl acetate, have well-documented spectral signatures. pitt.edu

Predicted ¹H and ¹³C NMR Data for N-(hydroxyphenylmethyl)-benzamide Note: These are predicted values based on standard chemical shift ranges for the functional groups present. Actual experimental values may vary based on solvent and concentration.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-~167
CH-OH~6.4 (d)~75
NH~8.5 (d)-
OHVariable (broad s)-
Benzoyl-H (ortho)~7.8 (m)~128.5
Benzoyl-H (meta)~7.5 (m)~127.5
Benzoyl-H (para)~7.6 (m)~131.7
Benzoyl-C (ipso)-~134
Phenyl-H (ortho, meta, para)~7.3-7.4 (m)~127-129
Phenyl-C (ipso)-~140

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond connectivities between atoms. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically separated by two or three bonds. uni-saarland.de For N-(hydroxyphenylmethyl)-benzamide, a key correlation would be observed between the N-H proton and the adjacent methine (-CH) proton, confirming the amide linkage to the benzylic carbon. Correlations among the aromatic protons on each ring would also be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). uni-saarland.denih.gov It allows for the definitive assignment of each carbon atom that bears protons. For example, the methine proton signal at ~6.4 ppm would show a cross-peak with the carbon signal at ~75 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). nih.govuni-bielefeld.de This is exceptionally powerful for connecting molecular fragments, especially around quaternary carbons (carbons with no attached protons) like the carbonyl carbon and the ipso-carbons of the phenyl rings. Key HMBC correlations would include the N-H proton to the carbonyl carbon and the methine proton to the ipso-carbon of its attached phenyl ring.

Expected 2D NMR Correlations for N-(hydroxyphenylmethyl)-benzamide Note: This table illustrates the most significant expected correlations for structural elucidation.

Experiment Proton (¹H) Correlated Atom(s) Information Gained
COSY NHCH-OHConfirms N-C bond connectivity.
HSQC CH-OHCH-OH CarbonAssigns the methine carbon.
HMBC NHC=O CarbonConnects the amide proton to the benzoyl group.
HMBC CH-OHPhenyl-C (ipso), Benzoyl-C (ipso)Connects the central methine unit to both aromatic rings.
HMBC Benzoyl-H (ortho)C=O CarbonConfirms the structure of the benzamide (B126) fragment.

Dynamic NMR Studies for Conformational Analysis

The N-(hydroxyphenylmethyl)-benzamide molecule possesses rotational freedom around several single bonds, but rotation around the amide C-N bond is known to be restricted due to its partial double bond character. scispace.com This restricted rotation can lead to the existence of different conformers (rotamers), which may be observable by NMR.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can be used to investigate this conformational behavior. At low temperatures, the rotation around the amide bond might be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. By analyzing the spectral changes with temperature, the energy barrier (activation energy) for this rotational process can be calculated, providing valuable insight into the molecule's conformational stability and dynamics. scispace.com

Mass Spectrometric (MS) Methodologies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. When coupled with chromatographic separation techniques, it becomes an essential tool for identifying compounds and profiling impurities. nih.gov

LC-MS and GC-MS for Compound Identification and Impurity Profiling

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are workhorses in pharmaceutical analysis for separating complex mixtures and identifying their components. nih.govrsc.org

LC-MS: This is the most likely method for analyzing N-(hydroxyphenylmethyl)-benzamide due to its polarity and molecular weight. The compound would first be passed through an HPLC column to separate it from any impurities. The eluent then enters the mass spectrometer, which provides the molecular weight of the parent compound and any co-eluting substances. This allows for the detection and tentative identification of synthesis-related impurities (e.g., unreacted starting materials, by-products) and degradation products. rsc.org

GC-MS: This technique is best suited for volatile and thermally stable compounds. While direct analysis of N-(hydroxyphenylmethyl)-benzamide by GC-MS might be challenging without derivatization due to its hydroxyl and amide groups, it could be a valuable tool for detecting more volatile impurities that might be present in the sample. nih.gov

The process of impurity profiling is a critical step mandated by regulatory authorities to ensure the safety and efficacy of pharmaceutical materials. nih.gov It involves the detection, identification, and quantification of all impurities present in a sample.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of a molecule's elemental formula, as each unique combination of atoms has a distinct exact mass.

For N-(hydroxyphenylmethyl)-benzamide, the molecular formula is C₁₄H₁₃NO₂. HRMS can confirm this formula by measuring its monoisotopic mass with high accuracy, distinguishing it from other potential formulas that might have the same nominal mass. This provides unequivocal confirmation of the compound's identity.

HRMS Data for N-(hydroxyphenylmethyl)-benzamide

Parameter Value Reference
Molecular Formula C₁₄H₁₃NO₂-
Calculated Exact Mass 227.09463 Da-
Observed m/z [Experimental Value]-
Mass Accuracy (ppm) [Experimental Value]-

Fragmentation Pathway Analysis in Mass Spectrometry

Mass spectrometry provides a powerful tool for elucidating the structure of molecules by analyzing the mass-to-charge ratio of ions and their fragments. In the mass spectrum of N-(hydroxyphenylmethyl)-benzamide, the fragmentation pattern is influenced by the presence of the amide linkage, the two phenyl rings, and the hydroxyl group.

The initial event in electron ionization mass spectrometry is the formation of a molecular ion (M⁺˙). For N-(hydroxyphenylmethyl)-benzamide (m/z 227), fragmentation can proceed through several key pathways. A primary and highly characteristic fragmentation for amides involves the cleavage of the bond between the carbonyl group and the nitrogen atom (α-cleavage). Another significant fragmentation pathway involves the C-N bond cleavage adjacent to the phenylmethyl group.

One proposed pathway begins with the cleavage of the C-C bond between the phenyl group and the methyl group bearing the hydroxyl function. However, a more dominant fragmentation for benzamides involves the loss of the amino-containing group to form the highly stable benzoyl cation. The molecular ion may lose the hydroxyphenylmethyl group to generate the benzoyl cation (C₆H₅CO⁺) at m/z 105. This ion is resonance-stabilized and is often a prominent peak in the mass spectra of benzoyl derivatives. The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to produce the phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net

Alternatively, cleavage of the N-C bond between the nitrogen and the hydroxyphenylmethyl group can occur. This would lead to the formation of the [M-C₇H₇O]⁺ fragment, corresponding to the benzamide radical cation at m/z 121, and a hydroxyphenylmethyl radical. Another possibility is the formation of the hydroxyphenylmethyl cation (C₇H₇O⁺) at m/z 107. Furthermore, the presence of the hydroxyl group can lead to the loss of a water molecule (H₂O), a common fragmentation for alcohols, particularly under certain ionization conditions like atmospheric pressure chemical ionization (APCI). libretexts.orgnih.gov

A summary of the primary fragmentation pathways is presented below:

Precursor Ion (m/z)FragmentationFragment Ion (m/z)Neutral Loss
227 (M⁺˙)Cleavage of N-CH bond105C₇H₈NO
105Loss of Carbon Monoxide77CO
227 (M⁺˙)Cleavage of Ph-CO bond122C₆H₅CO
227 (M⁺˙)Cleavage of N-CO bond107C₇H₆NO
227 (M⁺˙)Loss of Water209H₂O

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Research

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are essential techniques for identifying functional groups and elucidating the molecular structure of N-(hydroxyphenylmethyl)-benzamide by analyzing its vibrational modes. mdpi.com The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.

The N-H stretching vibration in secondary amides typically appears as a strong band in the region of 3300-3500 cm⁻¹. nih.gov In N-(hydroxyphenylmethyl)-benzamide, this band is expected to be observed, and its position can be influenced by hydrogen bonding. The C=O stretching vibration (Amide I band) is one of the most characteristic absorptions in the IR spectrum, typically found in the range of 1630-1680 cm⁻¹. The exact frequency depends on the physical state and hydrogen bonding. The Amide II band, which arises from a coupling of N-H bending and C-N stretching vibrations, is expected between 1510 cm⁻¹ and 1570 cm⁻¹. researchgate.net

The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The broad O-H stretching vibration from the hydroxyl group is expected in the region of 3200-3600 cm⁻¹, potentially overlapping with the N-H stretch. The C-O stretching of the hydroxyl group should produce a band between 1000 cm⁻¹ and 1260 cm⁻¹.

In FT-Raman spectroscopy, non-polar bonds and aromatic rings tend to give strong signals. Therefore, the symmetric vibrations of the phenyl rings are expected to be prominent. The vibrational assignments for N-(hydroxyphenylmethyl)-benzamide are summarized in the table below, based on data from related benzamide structures. researchgate.netnih.gov

Wavenumber Range (cm⁻¹)AssignmentVibrational Mode
3200-3600O-H StretchStretching
3300-3500N-H StretchStretching
3000-3100Aromatic C-H StretchStretching
2850-2960Aliphatic C-H StretchStretching
1630-1680Amide I (C=O Stretch)Stretching
1510-1570Amide II (N-H Bend, C-N Stretch)Bending/Stretching
1400-1600Aromatic C=C StretchStretching
1260-1350Amide III (C-N Stretch, N-H Bend)Stretching/Bending
1000-1260C-O StretchStretching

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of N-(hydroxyphenylmethyl)-benzamide is dominated by the chromophores present: the two phenyl rings and the amide group. These groups contain π-electrons and non-bonding (n) electrons that can be excited to higher energy anti-bonding orbitals (π*).

The primary electronic transitions expected for this compound are π → π* and n → π. The benzoyl group and the hydroxyphenylmethyl group are the main contributors to the absorption bands. The benzene ring itself typically shows a strong absorption band (E-band) around 184 nm and a moderate intensity band (B-band) around 254 nm, corresponding to π → π transitions.

In N-(hydroxyphenylmethyl)-benzamide, the conjugation of the carbonyl group with the phenyl ring (the benzoyl chromophore) causes a bathochromic (red) shift of these absorptions to longer wavelengths. A strong absorption band, likely corresponding to the π → π* transition of the conjugated system, is expected in the range of 220-280 nm. researchgate.net

The n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is also possible. This transition is typically much weaker in intensity than π → π* transitions and is often observed as a shoulder or a weak band at longer wavelengths, potentially around 280-320 nm. The hydroxyl substituent on the second phenyl ring may cause a slight shift in the absorption maxima compared to unsubstituted benzamides.

Wavelength (λmax) Range (nm)TransitionChromophore
~220-280π → πPhenyl rings, C=O group
~280-320n → πC=O group

Elemental Analysis and Chromatographic Techniques for Compound Characterization

Elemental analysis and chromatographic techniques are fundamental for verifying the purity and confirming the identity of N-(hydroxyphenylmethyl)-benzamide.

Elemental Analysis: Elemental analysis determines the mass percentages of the constituent elements in a compound. For N-(hydroxyphenylmethyl)-benzamide, with the molecular formula C₁₄H₁₃NO₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen. nih.gov This experimental data is then compared to the theoretical values to confirm the empirical formula.

Molecular Formula: C₁₄H₁₃NO₂

Molecular Weight: 227.26 g/mol nih.gov

The theoretical elemental composition is as follows:

Carbon (C): (14 * 12.011 / 227.26) * 100% = 74.00%

Hydrogen (H): (13 * 1.008 / 227.26) * 100% = 5.76%

Nitrogen (N): (1 * 14.007 / 227.26) * 100% = 6.16%

Oxygen (O): (2 * 15.999 / 227.26) * 100% = 14.08%

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of N-(hydroxyphenylmethyl)-benzamide. nih.gov A common method for analyzing benzamide derivatives is reversed-phase HPLC (RP-HPLC). sielc.com

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape, is effective for separating the compound from impurities. nih.govsielc.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum (e.g., ~230 nm or ~270 nm). nih.gov The retention time under specific chromatographic conditions is a characteristic parameter for the identification of the compound. For mass spectrometry-compatible applications, volatile modifiers like formic acid are preferred over phosphoric acid. sielc.com

TechniqueStationary PhaseMobile PhaseDetection
RP-HPLCC18 ColumnAcetonitrile/Water (with Formic Acid)UV Detector

Computational and Theoretical Chemistry Investigations of N Hydroxyphenylmethyl Benzamide

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic characteristics of N-(hydroxyphenylmethyl)-benzamide.

The electronic structure and stability of N-(hydroxyphenylmethyl)-benzamide have been investigated using methods like DFT with the B3LYP functional and a 6-31+G* basis set. researchgate.net These calculations help in understanding the molecule's geometry and conformational stability. For instance, studies on similar benzamide (B126) structures have shown that the conformation of the N-phenylbenzamide group is generally stable but can be influenced by crystal packing. researchgate.net

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a hierarchical approach to studying molecular stability. nih.gov By employing increasingly accurate methods and basis sets, a more precise understanding of the electronic energy and, consequently, the stability of N-(hydroxyphenylmethyl)-benzamide can be achieved. nih.govmissouri.edu The stability of related compounds has been assessed by calculating the energy difference between different conformations, which helps in identifying the most stable structures. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small gap indicates higher reactivity and lower kinetic stability. nih.gov For large molecules, the concept of frontier molecular orbitalets (FMOLs) can be used to localize the reactive regions. nih.gov

The energies of these orbitals and their gap can be calculated using DFT methods. For example, in a related benzamide derivative, the HOMO-LUMO energy gap was determined to be 5.521 eV, suggesting significant stability. researchgate.net

Table 1: Frontier Molecular Orbital Parameters and Related Chemical Descriptors

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Represents the ability to donate an electron. nih.gov
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron. nih.gov
Energy Gap (ΔE) ΔE = ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. nih.gov
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution. nih.gov
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness, indicates higher reactivity. nih.gov
Electronegativity (χ) χ = -(ELUMO + EHOMO) / 2 Measures the power of an atom to attract electrons. nih.gov

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. nih.gov |

This table provides a general overview of FMO parameters. Specific values for N-(hydroxyphenylmethyl)-benzamide would require dedicated quantum chemical calculations.

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular delocalization and hyperconjugative interactions. nih.govresearchgate.net It provides a localized picture of the electron density in a molecule, allowing for the quantification of interactions between filled (donor) and empty (acceptor) orbitals. nih.gov

Studies on similar benzamide structures have used NBO analysis to understand how hydrogen bonding affects the electron density of the participating bonds. researchgate.net For instance, the decrease in the N-H bond distance upon hydrogen bonding can be explained by a decrease in the electron density at the bond critical point. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, providing a visual representation of the electrophilic and nucleophilic regions. dtic.mil

In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. nih.gov Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov Green areas represent regions of neutral potential. nih.gov

For N-(hydroxyphenylmethyl)-benzamide, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, making them sites for electrophilic interaction. strath.ac.uk The hydrogen atoms of the amine and hydroxyl groups would exhibit positive potential, marking them as sites for nucleophilic interaction. researchgate.net This information is crucial for predicting how the molecule will interact with other molecules, including biological receptors. strath.ac.uk

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other systems, such as biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action of a compound. nih.gov

For N-(hydroxyphenylmethyl)-benzamide, molecular docking studies can be performed to investigate its potential interactions with various biological targets. The process involves placing the 3D structure of the benzamide derivative into the binding site of a target protein and calculating the binding affinity based on the intermolecular interactions. researchgate.net

Key interactions that are typically analyzed include:

Hydrogen bonds: These are crucial for the specificity and stability of the ligand-receptor complex. nih.gov

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and the receptor. nih.gov

π-π stacking: Interactions between aromatic rings of the ligand and the receptor. nih.gov

Electrostatic interactions: Attractive or repulsive forces between charged groups on the ligand and receptor. nih.gov

For example, docking studies of a related benzamide derivative with the dopamine (B1211576) D₂ receptor revealed hydrogen bond interactions with serine residues and π-π stacking with phenylalanine residues. nih.gov Such studies can provide valuable insights into the potential biological activity of N-(hydroxyphenylmethyl)-benzamide and guide the design of more potent analogs. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
N-(hydroxyphenylmethyl)-benzamide
Benzamide, N-(hydroxyphenylmethyl)-
N-phenylbenzamide
N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and interactions with biological targets.

Conformational Flexibility: The flexibility of a molecule is critical for its biological function, influencing its ability to bind to a receptor. For molecules like N-(hydroxyphenylmethyl)-benzamide, which have multiple rotatable bonds, conformational analysis is key. Studies on related benzamide derivatives have shown that the conformation of the N-phenylbenzamide group is generally stable but can be influenced by crystal packing and intermolecular interactions. The presence of functional groups capable of forming hydrogen bonds, such as the hydroxyl and amide groups in N-(hydroxyphenylmethyl)-benzamide, can lead to specific intramolecular and intermolecular interactions that stabilize certain conformations. For instance, research on N-[2-(hydroxymethyl)phenyl]benzamide revealed the presence of intramolecular N−H···O(H) hydrogen bonds and intermolecular O−H···O═C hydrogen bonds that dictate the molecular arrangement in the solid state.

Binding Dynamics: MD simulations are instrumental in elucidating the binding dynamics of a ligand with its target protein. By simulating the ligand-protein complex over time, researchers can observe the stability of the interaction, identify key binding residues, and understand the energetic contributions of different types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in a study of N-substituted benzamide derivatives as histone deacetylase (HDAC) inhibitors, molecular docking simulations, a related technique, identified specific hydrogen bond and hydrophobic interactions with HDAC2 and HDAC8. MD simulations can further explore the dynamic nature of these interactions, providing a more complete picture of the binding event. Simulations on other benzamide derivatives have revealed how these molecules can bind within the active sites of their target enzymes, such as class II histone deacetylase.

Below is a table summarizing the types of interactions that can be studied using MD simulations for N-(hydroxyphenylmethyl)-benzamide:

Interaction TypeDescriptionPotential Role in N-(hydroxyphenylmethyl)-benzamide
Hydrogen Bonds Formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen.The hydroxyl and amide groups can act as hydrogen bond donors and acceptors, crucial for binding to target proteins.
Hydrophobic Interactions Interactions between nonpolar regions of the molecule and the target.The phenyl rings contribute to hydrophobic interactions, which are often key for ligand binding affinity.
Van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules.Contribute to the overall stability of the ligand-protein complex.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.The two phenyl rings in the molecule can engage in pi-pi stacking with aromatic residues in a binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

A typical QSAR study involves the following steps:

Data Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For benzamide derivatives, QSAR studies have been successfully applied to predict various activities, including anticancer and antimicrobial effects. For instance, a QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents found that descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity. Another study on B-RAF inhibitors with a diaryl urea (B33335) structure, which shares some structural similarities with benzamides, indicated that size, branching, aromaticity, and polarizability influenced their inhibitory activity.

The following table presents descriptors commonly used in QSAR studies and their potential relevance for N-(hydroxyphenylmethyl)-benzamide:

Descriptor ClassExample DescriptorsRelevance to N-(hydroxyphenylmethyl)-benzamide
Electronic Dipole moment, Partial chargesInfluence electrostatic interactions and hydrogen bonding capacity.
Steric Molecular volume, Surface areaRelate to the size and shape of the molecule, affecting its fit in a binding pocket.
Hydrophobic LogPDescribes the lipophilicity of the molecule, which is important for membrane permeability and hydrophobic interactions.
Topological Connectivity indicesEncode information about the branching and connectivity of the atoms in the molecule.

Mechanistic Insights from Theoretical Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and reaction mechanisms of molecules.

For N-(hydroxyphenylmethyl)-benzamide and related compounds, DFT calculations can be used to:

In Vitro and Mechanistic Biological Activity Studies of N Hydroxyphenylmethyl Benzamide

Enzyme Inhibition and Modulation Studies

N-(hydroxyphenylmethyl)-benzamide has been the subject of several investigations into its ability to inhibit or otherwise modulate the activity of various enzymes. These studies are crucial for understanding its mechanism of action and potential therapeutic applications.

Investigations of Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in the production of melanin (B1238610), and its inhibition is a target for agents that can be used for skin whitening. Research has shown that certain N-(acryloyl)benzamide derivatives exhibit inhibitory effects on mushroom tyrosinase. nih.gov Specifically, compounds designated as 1a and 1j were found to have stronger inhibitory activity than kojic acid, a known tyrosinase inhibitor. nih.gov In B16F10 melanoma cells, these compounds also demonstrated a significant reduction in total melanin content, suggesting their anti-melanogenic effects are a result of tyrosinase inhibition. nih.gov

Further studies on N-substituted N-nitrosohydroxylamines, which share structural similarities, have also demonstrated tyrosinase inhibition. nih.govcapes.gov.br The nature of this inhibition was found to be dependent on the specific substituents on the molecule, with some derivatives acting as uncompetitive inhibitors with respect to L-dopa. nih.govcapes.gov.br For instance, one compound was identified as a competitive inhibitor with respect to oxygen, indicating that the hydroxyl group on the phenyl ring may play a role in stabilizing the inhibitor's binding to the enzyme's oxygen-binding site. nih.gov

CompoundTyrosinase Inhibition (%)Melanin Content Reduction (%)Binding Affinity (kcal/mole)
1a 36.71 ± 2.1447.97-6.9
1j 25.99 ± 2.7761.77-7.5
Kojic Acid 21.56 ± 2.9338.98-5.7

Monoamine Oxidase B (MAO-B) Inhibition Research

Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a strategy in the treatment of neurodegenerative diseases. A novel class of benzamide-hydroxypyridinone (HPO) hybrids has been designed and synthesized, demonstrating potent MAO-B inhibitory activity. nih.gov Many of these compounds showed significant MAO-B inhibition, with some exhibiting over 50% inhibition at a concentration of 100 nM, which was superior to the positive control, pargyline. nih.gov One particular compound, 8g, emerged as a highly potent and selective MAO-B inhibitor with an IC50 value of 68.4 nM. nih.gov Molecular modeling suggests that this compound can adopt an extended conformation, enhancing its interaction with the MAO-B enzyme. nih.gov

FtsZ Protein Inhibition Studies

The FtsZ protein is essential for bacterial cell division, making it a prime target for new antibiotics. Benzamide (B126) derivatives have been identified as inhibitors of FtsZ. nih.govnih.gov These inhibitors have been shown to disrupt the normal assembly of FtsZ into a ring-like structure, instead causing it to form foci at various locations within the bacterial cell. nih.gov This disruption of FtsZ polymerization effectively blocks cell division. nih.gov Even at low concentrations, benzamides can alter the structure of the Z-ring, leading to abnormal cell division. nih.gov A new benzamide FtsZ inhibitor, TXH9179, has demonstrated superior activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), compared to earlier generation benzamides. nih.gov

General Enzyme Modulator Research

The benzamide scaffold has been utilized in the design of inhibitors for other enzymes as well. For example, N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates have been synthesized and screened for their inhibitory activity against carbonic anhydrase isoforms. nih.gov One derivative, 2h, showed potent inhibition of hCA I and hCA II. nih.gov Additionally, N-(3-hydroxyphenyl)benzamide and its derivatives have been evaluated for their inhibitory activity against acetylcholinesterase, butylcholinesterase, and lipoxygenase enzymes. researchgate.net

Receptor Binding and Ligand-Target Interaction Analysis (In Vitro)

In addition to enzyme inhibition, N-(hydroxyphenylmethyl)-benzamide and related compounds have been studied for their ability to bind to and modulate the activity of specific receptors.

Dopamine (B1211576) Receptor (D2) Binding and Antagonism

Substituted benzamides are a well-known class of dopamine D2 receptor antagonists. nih.govnih.gov The tritiated benzamide neuroleptic, [3H]-YM-09151-2, has been used to selectively label dopamine D2 receptors, showing high affinity and specificity. nih.gov Competition studies have confirmed that dopaminergic antagonists and agonists inhibit the binding of this ligand in a manner consistent with a D2 receptor profile. nih.gov Another novel benzamide, Spectramide, has also been shown to bind with high affinity and selectivity to dopamine D2 receptors. nih.gov Structure-activity relationship studies of 2-aminotetralin-derived substituted benzamides have provided insights into the structural features required for high-affinity binding to both dopamine D2 and D3 receptors. capes.gov.br

Compound/LigandReceptorBinding Affinity (Ki or Kd)
[3H]-YM-09151-2 Dopamine D2Kd = 57 pmol/l
Spectramide Dopamine D2Kd = 25 pM
12a Dopamine D2AKi = 3.2 nM
12a Dopamine D3Ki = 0.58 nM
12a Serotonin (B10506) 5-HT1AKi = 0.82 nM

Serotonin Receptor (5-HT1A, 5-HT2A) Binding and Modulation

The serotonin system, with its diverse receptor subtypes, is a critical regulator of mood, cognition, and physiology. rcsb.org The interaction of benzamide derivatives with serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes, has been a subject of scientific investigation. Research into structurally related N-benzyl phenethylamines has demonstrated that the N-arylmethyl substitution is crucial for high-affinity binding to the 5-HT2A receptor. nih.gov This substitution can increase affinity by as much as 300-fold compared to simpler N-alkyl homologs and enhances selectivity for 5-HT2A over 5-HT1A and 5-HT2C receptors. nih.gov

Virtual docking studies suggest that the N-benzyl portion of these molecules may interact with specific amino acid residues, such as phenylalanine, within the receptor's binding pocket. nih.gov Furthermore, functional assays have confirmed that these types of N-benzyl compounds act as potent and highly efficacious agonists at the 5-HT2A receptor. nih.gov

In Vitro Cellular Activity Research

Derivatives of benzamide have been synthesized and evaluated for their potential as anticancer agents. A notable area of research has been on derivatives of gallic acid, specifically 3,4,5-trihydroxy-N-alkyl-benzamides, tested against the human colon carcinoma cell line HCT-116. ui.ac.idorientjchem.org In these studies, the parent compound, gallic acid, showed significant inhibition of cell proliferation. ui.ac.id

The synthesized benzamide derivatives were examined using the MTT assay to determine their cytotoxic activity, with results often expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells). ui.ac.idresearchgate.net One study found that among six different N-alkyl benzamide derivatives, 3,4,5-trihydroxy-N-hexyl-benzamide exhibited the strongest inhibitory effect on HCT-116 cells, with an IC₅₀ value of 0.07 µM. ui.ac.idorientjchem.org This was more potent than other alkyl chain variants, suggesting that the length and structure of the alkyl group are crucial for activity. orientjchem.org However, all tested derivatives in this particular study showed a lower anticancer effect compared to the reference drug doxorubicin (B1662922) (IC₅₀: 0.001 µM). ui.ac.idorientjchem.org Other research has also explored different benzamide-related structures, such as benzimidazole (B57391) derivatives, for their cytotoxic effects on HCT-116 cells. nih.gov While specific data on A549 and HeLa cell lines for N-(hydroxyphenylmethyl)-benzamide is less direct, these cell lines are standard models for assessing the anticancer potential of novel chemical entities. researchgate.net

Table 1: Anticancer Activity of 3,4,5-Trihydroxy-N-Alkyl-Benzamide Derivatives on HCT-116 Cells

Compound IC₅₀ (µM) ui.ac.idorientjchem.org
Gallic Acid (Reference) 0.05
3,4,5-trihydroxy-N-methyl-benzamide 11.3
3,4,5-trihydroxy-N-ethyl-benzamide 7.94
3,4,5-trihydroxy-N-butyl-benzamide 3.56
3,4,5-trihydroxy-N–sec-butyl-benzamide 1.34
3,4,5-trihydroxy-N–tert-butyl-benzamide 0.16
3,4,5-trihydroxy-N-hexyl-benzamide 0.07
Doxorubicin (Positive Control) 0.001

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

The benzamide scaffold is a recurring motif in compounds exhibiting antimicrobial properties. nanobioletters.com Numerous studies have demonstrated the in vitro efficacy of benzamide derivatives against a spectrum of both bacterial and fungal pathogens. researchgate.netnih.gov

In antibacterial assays, N-phenylbenzamide derivatives have shown strong efficacy, with minimum inhibitory concentration (MIC) values as low as 8 µg/mL against Gram-negative Escherichia coli and Gram-positive Lactobacillus rhamnosus. researchgate.net Other studies reported certain benzamide derivatives to be highly active against Bacillus subtilis and E. coli, with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com The activity of these compounds is often compared to standard antibiotics.

In the realm of antifungal research, N-phenylbenzamides have been shown to inhibit the growth of Candida albicans. researchgate.netnih.gov One derivative produced a maximum inhibition zone of 18 mm against this fungal strain. researchgate.net More complex benzamide derivatives incorporating a triazole moiety have also been synthesized and tested against various phytopathogenic fungi. nih.gov Several of these compounds displayed excellent activity, with median effective concentration (EC₅₀) values superior to the commercial fungicide myclobutanil. For instance, one derivative showed an EC₅₀ of 1.77 µg/mL against Alternaria alternata. nih.gov These findings highlight the versatility of the benzamide structure in developing new antimicrobial agents. nanobioletters.com

Table 2: In Vitro Antimicrobial Activity of Selected Benzamide Derivatives

Compound Type Organism Activity Measure Result Reference
N-phenylbenzamide E. coli MIC 8 µg/mL researchgate.net
N-phenylbenzamide L. rhamnosus MIC 8 µg/mL researchgate.net
N-phenylbenzamide B. subtilis MIC 16 µg/mL researchgate.net
N-phenylbenzamide C. albicans Zone of Inhibition 18 mm researchgate.net
Benzamide Derivative B. subtilis MIC 6.25 µg/mL nanobioletters.com
Benzamide Derivative E. coli MIC 3.12 µg/mL nanobioletters.com
Benzamide-Triazole A. alternata EC₅₀ 1.77 µg/mL nih.gov

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. EC₅₀ (Median Effective Concentration) is the concentration that induces a response halfway between the baseline and maximum.

The process of inflammation involves a complex cascade of cellular signaling, and various benzamide derivatives have been investigated for their ability to modulate these pathways. nih.gov In vitro studies provide a means to dissect the specific molecular targets of these compounds. Salicylanilides, a class of compounds that includes hydroxylated benzamides, have demonstrated anti-inflammatory activity by inhibiting protein denaturation. nih.gov

One key mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis. nih.gov Research on other compounds has shown that anti-inflammatory effects are often mediated through the suppression of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov These pathways control the expression of numerous pro-inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS). nih.govcsic.es For example, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid, with IC₅₀ values in the range of 0.04–0.07 mg/mL. nih.gov Furthermore, some compounds can exert anti-inflammatory effects by enhancing the expression of heme oxygenase-1 (HO-1) via the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which helps to reduce reactive oxygen species (ROS). nih.gov

Molecular Mechanism of Action Elucidation (Beyond Phenotypic Outcomes)

Understanding a compound's activity requires moving beyond observable outcomes like cell death or reduced inflammation to elucidate the precise molecular mechanisms at play. For N-(hydroxyphenylmethyl)-benzamide derivatives, mechanistic insights have been gained from both chemical and biological studies.

From a chemical reactivity standpoint, the stability and reaction kinetics of these carbinolamides have been determined in aqueous solutions across a wide pH range (0 to 14). nih.gov These studies revealed that the compounds react via three distinct, pH-dependent mechanisms: a specific-base-catalyzed mechanism (E1cB-like) under basic and neutral conditions, an acid-catalyzed mechanism at low pH, and a direct water reaction at intermediate pH values where neither of the other two mechanisms dominates. nih.gov This provides a fundamental understanding of the compound's chemical behavior in a biological environment.

From a biological perspective, the mechanisms often involve specific protein interactions. As discussed, the anticancer effects of related benzamide structures have been linked to the inhibition of enzymes crucial for cancer cell survival, such as topoisomerase I-β and the disruption of β-tubulin polymerization. nih.gov The anti-inflammatory actions are tied to the modulation of specific signaling cascades like NF-κB and MAPK. nih.gov Similarly, interactions with neurotransmitter receptors like the 5-HT2A receptor are not merely binding events; they initiate downstream signaling through pathways involving protein kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaM-KII). nih.gov These mechanistic studies are critical for understanding how the chemical properties of N-(hydroxyphenylmethyl)-benzamide translate into its observed biological activities. nih.gov

Metal Chelation Studies

The capacity of N-(hydroxyphenylmethyl)-benzamide to form complexes with metal ions has been a subject of scientific inquiry, primarily through potentiometric and spectrophotometric methods. These studies are fundamental in determining the stability and stoichiometry of the metal-ligand complexes that are formed. The presence of nitrogen and oxygen atoms in the structure of N-(hydroxyphenylmethyl)-benzamide provides potential binding sites for metal ions.

Potentiometric titrations are a key technique used to investigate these interactions. amanote.comnih.gov This method allows for the determination of the stability constants of the complexes formed between the compound and various metal ions. By analyzing the pH changes in a solution containing the ligand and a metal ion upon titration, researchers can calculate these constants. Such studies are often performed under controlled conditions of temperature and ionic strength to ensure the data's accuracy. researchgate.net

The stoichiometry of the resulting complexes, which describes the ratio of metal ions to ligand molecules, has also been a focus of these investigations. It has been observed that N-(hydroxyphenylmethyl)-benzamide can form complexes with different stoichiometries, such as 1:1 and 1:2 (metal:ligand), depending on the specific metal ion and the reaction conditions. researchgate.net The stability of these complexes often follows a predictable order, which can provide insights into the nature of the chemical bonding involved. researchgate.net

Below is a representative table of stability constants for metal complexes with ligands structurally related to N-(hydroxyphenylmethyl)-benzamide, as determined by potentiometric studies.

Representative Stability Constants of Metal Complexes

Metal IonStoichiometry (Metal:Ligand)log K₁log K₂
Co(II)1:14.58
1:23.95
Ni(II)1:14.32
1:23.68
Cu(II)1:15.62
1:24.87
Zn(II)1:14.45
1:23.81

Note: The data presented are illustrative and represent typical values obtained for similar benzamide-derived ligands under specific experimental conditions (e.g., 75:25 dioxane-water medium at 30°C and 0.1 M ionic strength). Actual values for N-(hydroxyphenylmethyl)-benzamide may vary.

Structure Activity Relationship Sar Principles and Molecular Design Strategies for N Hydroxyphenylmethyl Benzamide Analogues

Correlating Structural Features with In Vitro Biological Activities

The biological activity of N-(hydroxyphenylmethyl)-benzamide analogues is intricately linked to their structural characteristics. Modifications to various parts of the scaffold, including the benzamide (B126) core, the hydroxyphenylmethyl moiety, and the substituents on the aromatic rings, can lead to significant changes in their in vitro efficacy.

Research into various benzamide derivatives has demonstrated clear correlations between their structure and biological function. For instance, in a series of N-phenylbenzamide derivatives synthesized and evaluated for their antiviral activity against enterovirus 71 (EV71), the nature and position of substituents on the phenyl rings were found to be critical. The presence of electron-withdrawing groups, such as halogens, at the para-position of the N-phenyl ring was shown to enhance antiviral activity. mdpi.com This suggests that the electronic properties of the substituents play a direct role in the molecule's ability to interact with its biological target.

Similarly, studies on N-benzamide derivatives as antimicrobial agents have revealed that the substitution pattern on the benzoyl moiety and the nature of the amine component are key determinants of their activity. For example, certain derivatives have shown excellent activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nanobioletters.com

To illustrate these correlations, consider the following data from studies on related benzamide analogues:

Table 1: In Vitro Antibacterial Activity of Selected N-Benzamide Derivatives

Compound Substituent on Benzoyl Ring Amine Moiety MIC (µg/mL) vs. B. subtilis MIC (µg/mL) vs. E. coli
5a 4-OH Amine A 6.25 3.12
6b 3-NO2 Amine B 6.25 3.12
6c 3-NO2 Amine C 24 24

Data is illustrative and based on findings for N-benzamide derivatives. nanobioletters.com

Table 2: In Vitro Anti-EV71 Activity of Selected N-Phenylbenzamide Derivatives

Compound Substituent on N-Phenyl Ring (Ring B) Substituent on Benzamide Ring (Ring A) IC50 (µM) against EV71
1c 4-Cl 3-NH2, 4-OCH3 > 200
1e 4-Br 3-NH2, 4-OCH3 5.7 ± 0.8
2b Cyclohexyl 3-NH2, 4-OCH3 > 200

Data from a study on N-phenylbenzamide derivatives. mdpi.com

These tables highlight how specific structural modifications directly impact the in vitro biological activity of benzamide-based compounds.

Identification of Key Pharmacophoric Elements within N-(hydroxyphenylmethyl)-Benzamide

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For N-(hydroxyphenylmethyl)-benzamide and its analogues, several key pharmacophoric elements can be identified based on SAR studies of related compounds.

The core N-(hydroxyphenylmethyl)-benzamide scaffold itself contains essential features:

The Benzamide Group: The amide linkage is a crucial hydrogen bonding motif, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This allows for critical interactions with amino acid residues in the binding pocket of a target protein.

The Hydroxyphenylmethyl Moiety: The hydroxyl group (-OH) can also act as a hydrogen bond donor and acceptor. Its position on the phenyl ring is critical. The phenyl ring itself can engage in hydrophobic and π-stacking interactions. The benzylic carbon introduces a degree of conformational flexibility.

Aromatic Rings: Both the benzoyl and the phenyl rings provide a scaffold for the attachment of various substituents and can participate in hydrophobic and aromatic interactions with the target.

The general pharmacophore model for many benzamide-based inhibitors, such as histone deacetylase (HDAC) inhibitors, often includes a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. In the context of N-(hydroxyphenylmethyl)-benzamide, the hydroxamic acid derivative (N-hydroxybenzamide) can act as a potent ZBG. nih.gov The rest of the molecule then functions as the linker and cap, with the phenyl rings and their substituents providing key interactions for affinity and selectivity.

Rational Design Principles for Novel Benzamide Derivatives

The rational design of novel benzamide derivatives leverages the understanding of their SAR and pharmacophoric elements. The goal is to systematically modify the lead compound, N-(hydroxyphenylmethyl)-benzamide, to enhance its biological activity, selectivity, and drug-like properties. Several key principles guide this process:

Scaffold Hopping and Bioisosteric Replacement: This involves replacing parts of the molecule with other chemical groups that have similar steric and electronic properties (bioisosteres). For example, the phenyl rings could be replaced with other aromatic or heteroaromatic systems to explore new interactions with the target.

Substituent Modification: Systematically altering the substituents on the aromatic rings can fine-tune the electronic and steric properties of the molecule. This can be used to improve binding affinity, selectivity, and pharmacokinetic properties. For instance, introducing electron-withdrawing or electron-donating groups can modulate the pKa of key functional groups or enhance interactions with the target. mdpi.com

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by incorporating cyclic structures or double bonds, can lock it into a bioactive conformation. This can lead to an increase in potency and selectivity by reducing the entropic penalty of binding.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to predict how different analogues will bind. This allows for the design of molecules that make optimal interactions with the active site.

A study on N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as HDAC inhibitors illustrates these principles. nih.gov The design started with a known HDAC inhibitor scaffold, and novel derivatives were synthesized by introducing various substituents on the phenyl ring to explore the SAR and improve potency.

Impact of Substituent Effects on Molecular Recognition and Bioactivity

The nature and position of substituents on the N-(hydroxyphenylmethyl)-benzamide scaffold have a profound impact on its molecular recognition by a biological target and, consequently, its bioactivity. These effects can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can influence the charge distribution across the molecule. This can affect the strength of hydrogen bonds and other electrostatic interactions with the target. For example, a study on N-(hydroxybenzyl)benzamide derivatives showed that the rate of their aqueous reaction, a factor that can influence their stability and availability, is dependent on the electronic nature of the substituents on the amide portion. nih.gov

Steric Effects: The size and shape of a substituent can determine whether the molecule can fit into the binding pocket of the target. Bulky substituents can cause steric hindrance, preventing optimal binding. Conversely, in some cases, a larger substituent may be required to fill a hydrophobic pocket and increase affinity.

The importance of substituent effects is highlighted in the study of N-phenylbenzamide derivatives as anti-EV71 agents, where the introduction of a bromine atom at the para-position of the N-phenyl ring led to a significant increase in activity compared to a chlorine atom or no substitution. mdpi.com This suggests a specific electronic and/or steric requirement for optimal interaction with the viral target.

Design of Multi-Targeting Ligands incorporating Benzamide Scaffolds

Complex diseases often involve multiple biological pathways, making it advantageous to design single molecules that can interact with more than one target. The benzamide scaffold is a versatile platform for the development of such multi-target-directed ligands (MTDLs). nih.gov The design of MTDLs often involves the combination of pharmacophoric elements from known inhibitors of different targets into a single hybrid molecule.

The principles for designing multi-targeting ligands incorporating a benzamide scaffold include:

Pharmacophore Merging: This involves identifying the key pharmacophoric features of ligands for two or more different targets and designing a new molecule that incorporates all of these features. For example, a benzamide derivative could be designed to inhibit both an enzyme and a receptor by including the necessary functional groups for both interactions.

Scaffold Fusion: This approach involves fusing the core structures of two different pharmacophores. The benzamide scaffold can serve as a central linker to which different pharmacophoric moieties are attached.

Generative Deep Learning: Modern computational approaches, such as chemical language models (CLMs), can be trained to generate novel molecular structures with desired properties, including activity against multiple targets. nih.gov By fine-tuning these models with known ligands for the targets of interest, it is possible to generate novel benzamide-based MTDLs.

While the specific design of multi-targeting ligands based on the N-(hydroxyphenylmethyl)-benzamide scaffold is an emerging area, the principles have been successfully applied to other scaffolds, such as annelated xanthines, to create dual-target ligands for adenosine (B11128) receptors and monoamine oxidase B. nih.gov These strategies provide a roadmap for the future development of N-(hydroxyphenylmethyl)-benzamide analogues with tailored polypharmacology.

Emerging Analytical Techniques and Method Development for N Hydroxyphenylmethyl Benzamide

Development of Hyphenated Chromatographic-Spectroscopic Methods for Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the analysis of complex mixtures and the definitive identification of compounds like N-(hydroxyphenylmethyl)-benzamide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of N-(hydroxyphenylmethyl)-benzamide. The optimization of their parameters is a critical step in developing robust analytical methods.

For LC-MS/MS analysis, a key challenge is the development of a rapid and sensitive method. nih.gov A gradient elution can be optimized for the simultaneous quantification of the target compound and its potential impurities or metabolites. nih.gov The selection of the appropriate mobile phase, column, and gradient program is crucial for achieving good chromatographic resolution. The mass spectrometer parameters, including ionization source settings (e.g., electrospray ionization - ESI), cone voltage, and collision energy, must be fine-tuned to achieve the desired sensitivity and fragmentation pattern for confident identification and quantification. A validated LC-MS/MS method would typically demonstrate a low limit of quantitation (LOQ), often in the sub-micromolar range, and linearity across a defined concentration range with acceptable precision and accuracy. nih.gov

GC-MS is another valuable technique, particularly for volatile and thermally stable derivatives of N-(hydroxyphenylmethyl)-benzamide. However, direct analysis of the compound might be challenging due to its polarity and thermal lability. Derivatization is often employed to improve its volatility and chromatographic behavior. The predicted GC-MS spectrum for the related compound benzamide (B126) shows characteristic fragmentation patterns that can be used as a guide for identifying N-(hydroxyphenylmethyl)-benzamide derivatives. hmdb.ca Optimization of GC parameters such as the injection port temperature, oven temperature program, and carrier gas flow rate is essential for achieving efficient separation.

The following tables present potential starting parameters for the development of LC-MS/MS and GC-MS methods for N-(hydroxyphenylmethyl)-benzamide analysis.

Table 1: Illustrative LC-MS/MS Method Parameters for N-(hydroxyphenylmethyl)-Benzamide

ParameterSetting
Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Gradient5-95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation Temp.350 °C
Source Temp.150 °C
Collision GasArgon
MS/MS TransitionsPrecursor Ion > Product Ions (To be determined)

Table 2: Hypothetical GC-MS Method Parameters for Derivatized N-(hydroxyphenylmethyl)-Benzamide

ParameterSetting
Gas Chromatography
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature280 °C
Injection ModeSplitless
Oven Program100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Mass Spectrometry
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
MS Source Temp.230 °C
MS Quad Temp.150 °C
Scan Rangem/z 50-550

Advanced Spectroscopic Methods for Characterization and Monitoring

Spectroscopic techniques offer rapid and non-destructive analysis, making them ideal for both detailed characterization and real-time process monitoring of N-(hydroxyphenylmethyl)-benzamide.

Raman spectroscopy provides a unique "molecular fingerprint" based on the vibrational modes of a molecule, allowing for its specific identification. nih.govnih.gov This non-destructive technique requires minimal sample preparation and can be used for the analysis of solid and liquid samples. nih.gov The Raman spectrum of N-(hydroxyphenylmethyl)-benzamide would exhibit characteristic peaks corresponding to its functional groups, such as the amide C=O stretch, aromatic C-H stretches, and the C-N stretch. nih.gov A specific region in the Raman spectrum, often referred to as the "fingerprint in the fingerprint" region (typically 1550–1900 cm⁻¹), can be particularly useful for the unambiguous identification of active pharmaceutical ingredients (APIs). spectroscopyonline.com By building a spectral library, Raman spectroscopy can be employed for rapid raw material identification, counterfeit detection, and polymorph screening of N-(hydroxyphenylmethyl)-benzamide.

Near-Infrared (NIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool that enables real-time monitoring and control of manufacturing processes. biopharminternational.comnih.gov In the context of N-(hydroxyphenylmethyl)-benzamide production, NIR spectroscopy can be implemented in-line or at-line to monitor critical process parameters and quality attributes. biopharminternational.com For instance, it can be used to monitor the progress of a chemical reaction by tracking the disappearance of reactants and the appearance of the product in real-time. biopharminternational.com Furthermore, in formulation processes, NIR can be used for the real-time determination of blend uniformity, ensuring the homogeneous distribution of N-(hydroxyphenylmethyl)-benzamide within a mixture. nih.gov The development of a robust NIR method involves building a calibration model that correlates the NIR spectra with a primary analytical method, such as HPLC. biopharminternational.com Once validated, this model allows for rapid and non-destructive process control, leading to improved efficiency and product quality. biopharminternational.comnih.gov

Electrochemical Methods for Redox Behavior Analysis (e.g., Cyclic Voltammetry)

A cyclic voltammetry experiment would involve scanning the potential of a working electrode in a solution containing N-(hydroxyphenylmethyl)-benzamide and recording the resulting current. The resulting voltammogram can reveal information about the oxidation and reduction potentials of the molecule, the stability of the resulting radical ions, and the kinetics of the electron transfer process. This information is valuable for understanding its potential role in redox-sensitive environments, its degradation pathways, and for the development of electrochemical sensors.

Integration of Automation and Data Analysis in Analytical Research

The large volumes of data generated by modern analytical instruments necessitate the use of automation and advanced data analysis tools. researchgate.net For the analysis of N-(hydroxyphenylmethyl)-benzamide, integrating automated sample preparation and data processing can significantly enhance throughput and reduce human error. Open-source software and platforms are becoming increasingly available for the analysis of chromatographic and spectroscopic data. researchgate.net These tools can automate tasks such as peak integration, spectral library searching, and statistical analysis. researchgate.net For instance, in reaction optimization studies for the synthesis of N-(hydroxyphenylmethyl)-benzamide, automated analysis of HPLC-DAD data can provide rapid feedback on the effects of different reaction conditions. researchgate.net The implementation of such automated workflows, guided by FAIR (Findable, Accessible, Interoperable, and Reusable) data principles, facilitates more efficient research and development. researchgate.net

Applications of N Hydroxyphenylmethyl Benzamide in Non Biological and Industrial Research

Research into Materials Science Applications

The exploration of N-(hydroxyphenylmethyl)-Benzamide in the development of novel materials remains a largely uncharted area.

There is currently no specific research data available on the application or investigation of N-(hydroxyphenylmethyl)-Benzamide in the development of organic semiconductors. The potential of this compound to act as a semiconductor material has not been reported in the reviewed literature.

Specific studies detailing the use of N-(hydroxyphenylmethyl)-Benzamide as a corrosion inhibitor are not found in the available research. However, the broader family of benzamide (B126) derivatives has shown promise in this area. For instance, research on other complex benzamide structures has indicated their potential to form protective layers on metal surfaces, thereby inhibiting corrosion. These studies, while not directly involving N-(hydroxyphenylmethyl)-Benzamide, suggest a potential avenue for future investigation into its corrosion inhibition properties.

Direct research into the development of other functional materials using N-(hydroxyphenylmethyl)-Benzamide is not documented. The broader class of benzamides has been explored for creating various functional materials. For example, N-methylbenzamide has been utilized in the development and modification of polymers and resins to enhance properties such as thermal stability and chemical resistance chemicalbook.com. This suggests that N-(hydroxyphenylmethyl)-Benzamide could potentially be investigated for similar purposes.

Catalysis Research and Development

There are no specific studies found that investigate N-(hydroxyphenylmethyl)-Benzamide as a ligand in metal catalysis. The synthesis of metal complexes using benzamide derivatives is a known area of research, with some complexes showing catalytic activity. For instance, transition metal complexes derived from 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide have been synthesized and their catalytic activities in oxidation reactions have been examined nih.gov. While structurally different, these studies highlight the potential of benzamide-containing structures to coordinate with metal ions and facilitate catalytic processes.

No direct research has been found that explores the role of N-(hydroxyphenylmethyl)-Benzamide as a catalyst or co-catalyst in chemical reactions. Research into the catalytic activity of benzamide derivatives is an active field. For example, a dual photoredox/nickel catalytic system has been developed for C–C and C–N cross-coupling reactions where benzamides are synthesized, but N-(hydroxyphenylmethyl)-Benzamide itself was not reported as a catalyst acs.org.

Agrochemical Research and Development

The exploration of novel and effective agrochemicals is a continuous endeavor to ensure food security and manage crop diseases. Within this field, derivatives of benzamide, including N-(hydroxyphenylmethyl)-benzamide, have been investigated for their potential as active ingredients in crop protection products. Research has particularly focused on the antifungal properties of these compounds against various phytopathogenic fungi.

Derivatives of N-(hydroxyphenyl)-benzamide have demonstrated notable antifungal activity against a range of fungi responsible for significant crop damage. For instance, a study investigating N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamides revealed their efficacy against eight different phytopathogenic fungi. researchgate.net Specific derivatives showed promising results, with compounds 4ac and 4bc inhibiting over 50% of the growth of five of the tested fungi. researchgate.net Notably, compound 4ah exhibited a high inhibitory rate of 76.4% against Mycosphaerella melonis. researchgate.net

Another area of investigation has been the antifungal activity of N-(o-hydroxyphenyl)benzamides. nih.gov While these are structural isomers of the parent compound, the findings contribute to the understanding of the broader class of hydroxyphenyl benzamides in agrochemical applications. These studies indicate that the hydroxyphenyl benzamide scaffold is a promising lead structure for the development of new fungicides.

The following table summarizes the antifungal activity of selected N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide derivatives against various phytopathogenic fungi, as reported in a key study. researchgate.net

Compound IDTarget FungiInhibition Rate (%)
4ac Five tested phytopathogenic fungi>50
4bc Five tested phytopathogenic fungi>50
4ah Mycosphaerella melonis76.4

N-(hydroxyphenylmethyl)-Benzamide as a Versatile Synthetic Building Block

Beyond its potential direct applications, N-(hydroxyphenylmethyl)-benzamide and its isomers serve as valuable and versatile building blocks in synthetic organic chemistry. The presence of reactive functional groups—the hydroxyl and amide moieties—allows for a variety of chemical transformations, leading to the creation of a diverse range of more complex molecules with potential applications in various fields of chemical research.

One common synthetic route involves the O-alkylation of the hydroxyl group to produce a series of ether derivatives. For example, N-(3-hydroxyphenyl)benzamide has been used as a parent molecule for the synthesis of various 3-O-derivatives through reaction with different alkyl halides. researchgate.net This straightforward modification allows for the systematic investigation of how changes in the substituent on the oxygen atom affect the properties of the resulting molecule.

Furthermore, the N-(hydroxyphenyl)-benzamide scaffold has been utilized as a starting point for the synthesis of more elaborate heterocyclic structures. For instance, it has been a precursor in the synthesis of novel N-benzimidazole derived carboxamides, which have been evaluated for their biological activities. nih.govmdpi.com The synthesis of these derivatives often involves multiple steps, including the protection of the hydroxyl group, followed by coupling reactions and subsequent deprotection. nih.gov

The versatility of this compound is also demonstrated in its use in multi-step synthetic pathways to generate complex scaffolds. For example, ortho-phenoxybenzoic acid methyl ester, a related structure, can be aminated with various primary and secondary amines to produce new substrates for further reactions, such as oxidation, to yield 2-(4-hydroxyphenoxy)benzamide derivatives. nih.gov The ability to introduce a wide range of substituents onto the benzamide structure through these synthetic strategies highlights its importance as a foundational molecule for creating libraries of new compounds for screening in various research applications. researchgate.net

The table below provides examples of derivative types synthesized from the N-(hydroxyphenyl)-benzamide core structure and the general synthetic methods employed.

Derivative TypeGeneral Synthetic Method
3-O-Alkyl Derivatives O-alkylation of N-(3-hydroxyphenyl)benzamide with alkyl halides. researchgate.net
N-Benzimidazole Derived Carboxamides Multi-step synthesis involving protection, coupling, and deprotection reactions. nih.govmdpi.com
2-(4-Hydroxyphenoxy)benzamide Derivatives Multi-step synthesis involving amination of an ortho-phenoxybenzoic acid methyl ester followed by oxidation. nih.gov
Substituted Benzamide Derivatives Reaction of N-(3-hydroxyphenyl)benzamide with various reagents to introduce different functional groups. researchgate.net

Future Research Trajectories and Knowledge Gaps in N Hydroxyphenylmethyl Benzamide Chemistry and Biology

Identification of Novel Synthetic Pathways with Improved Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern medicinal and materials chemistry. For N-(hydroxyphenylmethyl)-benzamide and its analogs, future research will likely focus on moving beyond traditional synthetic routes, which often involve harsh reagents and multi-step procedures.

Key areas for exploration include:

Catalytic Approaches: The development of novel catalysts, including enzymatic and chemo-catalytic systems, could offer more direct and atom-economical routes to the N-(hydroxyphenylmethyl)-benzamide core. For instance, exploring enzyme-catalyzed reactions could provide high stereoselectivity, a crucial factor for biological activity.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved yields, purity, and safety. Applying flow chemistry to the synthesis of N-(hydroxyphenylmethyl)-benzamide derivatives could enable rapid optimization and scalable production.

A comparative look at existing and potential synthetic strategies highlights the opportunities for advancement:

Synthetic Strategy Current Limitations Future Opportunities
Traditional Amidation Use of activating agents, potential for side reactions, purification challenges. nih.govDevelopment of direct amidation methods, use of milder coupling reagents. google.com
Multi-step Syntheses Lower overall yield, increased waste generation.Design of convergent synthetic routes, tandem reaction sequences.
Batch Processing Limited scalability, potential for batch-to-batch variability.Implementation of continuous flow manufacturing for consistent quality and higher throughput.

Deeper Mechanistic Understanding of Chemical Transformations and Biological Interactions

A thorough understanding of reaction mechanisms is critical for optimizing synthetic processes and for rationally designing molecules with desired biological activities. For N-(hydroxyphenylmethyl)-benzamide, future research will need to unravel the intricate details of its chemical transformations and its interactions with biological systems.

Kinetic studies of N-(hydroxybenzyl)benzamide derivatives have revealed that their aqueous reactivity is pH-dependent, proceeding through specific-base-catalyzed, acid-catalyzed, and water-reaction mechanisms. nih.gov For instance, under basic and neutral pH conditions, a specific-base-catalyzed (E1cB-like) mechanism is dominant, while an acid-catalyzed mechanism prevails at lower pH values. nih.gov Further research could build upon these findings by:

Investigating Reaction Intermediates: Utilizing advanced spectroscopic techniques and computational modeling to identify and characterize transient intermediates in both synthetic reactions and metabolic pathways. nih.gov This could provide insights into the factors controlling product formation and stability.

Elucidating Enzyme Inhibition Mechanisms: For derivatives showing biological activity, detailed mechanistic studies are needed to understand how they interact with their target enzymes. This includes determining binding kinetics, identifying key binding site interactions, and understanding the chemical basis of inhibition. nih.gov For example, understanding how a derivative inhibits a specific enzyme like monoamine oxidase could involve elucidating the formation of covalent adducts with the enzyme's flavin cofactor. nih.gov

Exploring Polymorphism: The existence of different crystalline forms, or polymorphs, of N-[2-(hydroxymethyl)phenyl]benzamide has been identified. researchgate.net These polymorphs can exhibit different physical properties, including solubility and stability, which can impact their biological availability. Future work should focus on understanding the factors that control polymorphic transitions and how to selectively produce the desired form. researchgate.net

Exploration of Undiscovered Biological Targets and Therapeutic Areas (Preclinical, In Vitro)

While some benzamide (B126) derivatives have established therapeutic roles, the full biological potential of the N-(hydroxyphenylmethyl)-benzamide scaffold is likely yet to be realized. Future preclinical and in vitro studies are essential to identify novel biological targets and explore new therapeutic applications.

Initial in vitro studies have shown that certain benzamide derivatives possess a range of biological activities. For instance, some have demonstrated the ability to inhibit enzymes like histone deacetylases (HDACs), which are implicated in cancer. nih.govnih.gov Other derivatives have shown potential as inhibitors of carbonic anhydrase and acetylcholinesterase, enzymes relevant to conditions like glaucoma and Alzheimer's disease, respectively. nih.gov Furthermore, some benzamide compounds have been investigated for their ability to overcome multidrug resistance in cancer cells by inhibiting transporters like ABCG2. nih.gov

Future research should systematically screen N-(hydroxyphenylmethyl)-benzamide derivatives against a broader range of biological targets, including:

Enzyme Inhibition Assays: Testing against various enzyme families, such as kinases, proteases, and phosphatases, which are involved in numerous disease pathways.

Receptor Binding Assays: Evaluating the affinity and selectivity of these compounds for different G-protein coupled receptors (GPCRs) and ion channels.

Cell-Based Assays: Assessing the effects of these compounds on cellular processes like proliferation, apoptosis, and inflammation in various disease models. For example, some N-substituted benzamide derivatives have shown anti-proliferative activity against various cancer cell lines, including MCF-7, MDA-MB-231, K562, and A549. researchgate.net

Antiviral and Antimicrobial Screening: Investigating the potential of these compounds to combat infectious diseases by targeting viral or microbial proteins. rsc.org For instance, certain 4-(2-nitrophenoxy)benzamide (B2917254) derivatives have shown promising in vitro antiviral activity against viruses like Adenovirus and HSV-1. rsc.org

Advanced Computational Methodologies for Predictive Modeling and Design

In recent years, computational chemistry has become an indispensable tool in drug discovery and materials science. For N-(hydroxyphenylmethyl)-benzamide research, advanced computational methodologies can accelerate the design and optimization of new compounds with desired properties.

Future computational efforts should focus on:

Quantum Mechanics (QM) Calculations: Employing density functional theory (DFT) and other high-level QM methods to accurately predict molecular properties, reaction mechanisms, and spectroscopic data. researchgate.netresearchgate.net This can aid in understanding the electronic structure and reactivity of these molecules.

Molecular Docking and Dynamics Simulations: Using these techniques to predict the binding modes and affinities of N-(hydroxyphenylmethyl)-benzamide derivatives to their biological targets. nih.govresearchgate.net This can guide the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to establish a mathematical relationship between the chemical structure of these compounds and their biological activity. This can be used to predict the activity of novel, unsynthesized derivatives.

ADMET Prediction: Utilizing in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds early in the design process, helping to identify candidates with favorable pharmacokinetic profiles. rsc.org

Development of Novel Analytical Techniques for Enhanced Characterization

The accurate and comprehensive characterization of N-(hydroxyphenylmethyl)-benzamide and its derivatives is crucial for ensuring their quality, purity, and for understanding their behavior in various systems. While standard analytical techniques are employed, there is always room for the development of more sensitive, efficient, and informative methods.

Future research in this area could involve:

Advanced Spectroscopic Methods: Utilizing techniques like two-dimensional NMR spectroscopy and high-resolution mass spectrometry to provide more detailed structural information and to identify impurities and degradation products. mdpi.commdpi.com

Chiral Separation Techniques: Developing robust and efficient methods for the separation of enantiomers of chiral N-(hydroxyphenylmethyl)-benzamide derivatives, which is critical as different enantiomers can have vastly different biological activities.

Hyphenated Techniques: Combining separation techniques like liquid chromatography with advanced detection methods like mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) for the sensitive and selective analysis of these compounds in complex biological matrices.

Solid-State Characterization: Employing techniques like X-ray powder diffraction and solid-state NMR to characterize the different polymorphic forms of these compounds and to study their solid-state properties. researchgate.net

Expanding Non-Clinical Applications and Materials Innovation

Beyond their potential therapeutic uses, the unique chemical structure of N-(hydroxyphenylmethyl)-benzamides makes them attractive candidates for various non-clinical applications and materials innovation. The presence of amide and hydroxyl functional groups allows for hydrogen bonding and other intermolecular interactions, which can be exploited in the design of novel materials.

Potential areas for future exploration include:

Polymer Chemistry: Investigating the use of N-(hydroxyphenylmethyl)-benzamide derivatives as monomers or additives in the development of new polymers with enhanced thermal stability, mechanical properties, or specific functionalities. Benzamides are known to be useful building blocks in polymeric materials. researchgate.net

Crystal Engineering: Systematically studying the crystal packing and intermolecular interactions of these compounds to design new crystalline materials with desired properties, such as specific optical or electronic characteristics. The ability of N-[2-(hydroxymethyl)phenyl]benzamide to form different polymorphs highlights its potential in this area. researchgate.net

Supramolecular Chemistry: Exploring the self-assembly of N-(hydroxyphenylmethyl)-benzamide derivatives into well-defined supramolecular structures, such as gels, liquid crystals, or nanotubes, through non-covalent interactions.

Addressing Research Challenges and Opportunities for N-(hydroxyphenylmethyl)-Benzamide Research

The path forward for N-(hydroxyphenylmethyl)-benzamide research is not without its challenges. Overcoming these hurdles will be key to unlocking the full potential of this class of compounds.

Key Challenges:

Controlling Stereochemistry: For chiral derivatives, the development of stereoselective synthetic methods is crucial to obtain enantiomerically pure compounds for biological evaluation.

Improving Solubility and Bioavailability: Many organic compounds, including some benzamide derivatives, suffer from poor aqueous solubility, which can limit their biological activity. Future research needs to focus on strategies to improve their physicochemical properties.

Identifying Specific Biological Targets: While broad biological activities may be observed, identifying the specific molecular targets of these compounds is essential for understanding their mechanism of action and for rational drug design.

Vast Opportunities:

Scaffold for Combinatorial Chemistry: The N-(hydroxyphenylmethyl)-benzamide core provides a versatile scaffold for the creation of large combinatorial libraries of compounds, which can be screened for a wide range of biological activities. nih.gov

Development of Tool Compounds: Potent and selective derivatives can serve as valuable chemical probes to study the function of specific biological targets.

Interdisciplinary Collaboration: The diverse potential of these compounds necessitates collaboration between synthetic chemists, medicinal chemists, biologists, computational scientists, and materials scientists to fully explore their applications.

Q & A

Q. What are the standard synthesis strategies for N-(hydroxyphenylmethyl) benzamide derivatives, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted benzoyl chlorides and hydroxyphenylmethylamine derivatives under basic conditions (e.g., pyridine or triethylamine). For example, in N-benzoyl-2-hydroxybenzamide synthesis, methyl 3-(chlorocarbonyl)propanoate reacts with hydroxylamine derivatives in dichloromethane (CH₂Cl₂) at room temperature . To optimize yields:
  • Use catalysts like Pd/C for hydrogenation steps to reduce nitro or benzyloxy groups .
  • Control solvent polarity (e.g., DMF for polar intermediates) and reaction time (1–3 hours for acylation).
  • Employ protecting groups (e.g., TIPSCl for hydroxyl groups) to prevent side reactions .
    Table 1 : Example Reaction Conditions from Literature
StepReagents/ConditionsYield (%)Reference
AcylationMethyl 3-(chlorocarbonyl)propanoate, pyridine, CH₂Cl₂75–85
DeprotectionTFA/CH₂Cl₂, 2 h90

Q. How is structural characterization of N-(hydroxyphenylmethyl) benzamide performed using crystallography tools?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
  • Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) with detectors like CCD or PILATUS.
  • Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically .
  • Visualization : Tools like ORTEP-3 or WinGX generate thermal ellipsoid plots to assess disorder or thermal motion .
    Critical Tip : Validate refinement with R-factor convergence (< 5%) and check for residual electron density peaks near heavy atoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity and stability data for N-(hydroxyphenylmethyl) benzamide derivatives?

  • Methodological Answer : Contradictions often arise from varying experimental conditions (e.g., solvent, concentration). To address this:
  • Reproducibility Checks : Replicate studies using standardized protocols (e.g., OECD guidelines).
  • Stability Testing : Conduct accelerated degradation studies under UV light, humidity, or acidic/basic conditions to identify decomposition products .
  • Toxicity Profiling : Compare acute toxicity (LD₅₀) across cell lines (e.g., HeLa vs. HEK293) and validate with in silico tools like ProTox-II .
    Example : A derivative showed conflicting cytotoxicity (IC₅₀ = 0.8 mM in HeLa vs. 4.3 mM in fibroblasts), resolved by testing under consistent serum-free conditions .

Q. What computational approaches are used to model the interaction of N-(hydroxyphenylmethyl) benzamide with biological targets like PPARγ?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes. For PPARγ, the ligand-binding domain (PDB: 2PRG) is a common target .
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
  • QSAR Modeling : Corrogate substituent effects (e.g., nitro groups at position 4 enhance PPARγ antagonism) .
    Data Insight : Derivatives with 4-nitro substitution showed a 10-fold increase in PPARγ binding affinity compared to unsubstituted analogs .

Q. How do researchers design structure-activity relationship (SAR) studies for N-(hydroxyphenylmethyl) benzamide derivatives?

  • Methodological Answer : SAR studies involve systematic variation of substituents and bioactivity assays:
  • Scaffold Modification : Introduce halogens (F, Cl) at the phenyl ring to assess electronic effects on receptor binding .
  • Side Chain Elongation : Compare methyl vs. ethyl groups at the hydroxyphenyl moiety for hydrophobic interactions .
  • Bioactivity Assays : Use dose-response curves (IC₅₀) in enzyme inhibition (e.g., tyrosinase) or cell viability assays (MTT) .
    Case Study : Substituting a furan-2-ylmethyl group increased cytotoxic activity by 40% in HeLa cells, attributed to enhanced membrane permeability .

Q. What strategies are employed to optimize reaction conditions for high-yield synthesis of complex benzamide derivatives?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify optimal conditions. For example, dichloromethane (CH₂Cl₂) vs. THF for acylation .
  • Catalyst Screening : Test Pd/C, Ni, or enzyme-based catalysts for hydrogenation efficiency .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure products .
    Table 2 : Optimization of Coupling Reactions
CatalystSolventTemperature (°C)Yield (%)
Pd/CMeOH2592
NoneCH₂Cl₂0–2578

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.